3,3,4,4,5,5,5-Heptafluoropent-1-ene CAS number
3,3,4,4,5,5,5-Heptafluoropent-1-ene CAS number
An In-depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Foreword
3,3,4,4,5,5,5-Heptafluoropent-1-ene, a member of the hydrofluoroolefin (HFO) family, represents a significant stride in the development of fluorinated compounds. With a CAS Number of 355-08-8, this molecule is drawing increasing interest from researchers and industry professionals for its unique physicochemical properties and potential applications.[1][2][3] This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering in-depth insights into its synthesis, properties, applications, and safety protocols.
Chemical Identity and Physicochemical Properties
3,3,4,4,5,5,5-Heptafluoropent-1-ene is a fluorinated alkene with the molecular formula C₅H₃F₇ and a molecular weight of approximately 196.07 g/mol .[1][2] Its structure, characterized by a terminal double bond and a heavily fluorinated propyl group, imparts a unique combination of reactivity and stability.
| Property | Value | Source |
| CAS Number | 355-08-8 | [1][2][3] |
| Molecular Formula | C₅H₃F₇ | [1][2] |
| Molecular Weight | 196.07 g/mol | [2] |
| Boiling Point | 30-31 °C | [2][4] |
| Density | 1.357 g/cm³ | [2] |
| Flash Point | 100 °C | [2] |
| Appearance | Clear liquid | [4][5] |
| IUPAC Name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | [6] |
| Synonyms | 1-Pentene, 3,3,4,4,5,5,5-heptafluoro-; (Heptafluoropropyl)ethylene; HFO 1447 | [2][5][7] |
Synthesis and Mechanistic Insights
While specific industrial synthesis routes for 3,3,4,4,5,5,5-heptafluoropent-1-ene are proprietary, a plausible synthetic strategy can be conceptualized based on established organofluorine chemistry. A common method for constructing such molecules involves the addition of a perfluoroalkyl iodide to an alkene, followed by elimination.
A potential pathway could involve the radical addition of heptafluoropropyl iodide to ethylene, followed by dehydroiodination. This process would likely be initiated by a radical initiator, such as AIBN or peroxide, and the subsequent elimination could be achieved using a base.
Caption: Proposed synthesis workflow for 3,3,4,4,5,5,5-Heptafluoropent-1-ene.
Experimental Protocol (Hypothetical)
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Reaction Setup: A high-pressure reactor is charged with heptafluoropropyl iodide and a suitable solvent.
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Ethylene Addition: Ethylene gas is bubbled through the solution at a controlled rate and pressure.
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Initiation: The radical initiator is introduced, and the reaction mixture is heated to initiate the addition reaction.
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Monitoring: The reaction is monitored by Gas Chromatography (GC) to track the formation of the intermediate.
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Elimination: Upon completion, the reaction mixture is cooled, and a solution of a strong base (e.g., potassium hydroxide in ethanol) is added to induce dehydroiodination.
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Workup and Purification: The resulting mixture is washed with water to remove salts, and the organic layer is separated. The crude product is then purified by fractional distillation to yield pure 3,3,4,4,5,5,5-heptafluoropent-1-ene.
Applications and Industrial Relevance
As a hydrofluoroolefin, 3,3,4,4,5,5,5-heptafluoropent-1-ene is a promising candidate for various applications, primarily driven by its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs).
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Refrigerants: Its thermodynamic properties make it a potential component in next-generation refrigerant blends for air conditioning and refrigeration systems.
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Foam Blowing Agents: It can be used as a blowing agent in the production of polyurethane and other foam insulation materials, offering excellent thermal performance.
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Solvents and Cleaning Agents: The unique polarity and volatility of this compound make it a candidate for precision cleaning applications in the electronics and aerospace industries.
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Monomer for Fluoropolymers: The terminal double bond allows it to be used as a monomer or comonomer in the synthesis of advanced fluoropolymers with tailored properties such as chemical resistance and thermal stability. The EPA has noted the use of similar fluorinated pentenes as intermediates in plastics and resin manufacturing.[8]
Safety, Handling, and Disposal
Proper handling of 3,3,4,4,5,5,5-heptafluoropent-1-ene is crucial to ensure laboratory and personnel safety. The following information is synthesized from available safety data sheets (SDS).[9][10][11]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Precautionary Measures
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
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P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
Caption: First-aid measures in case of exposure.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of 3,3,4,4,5,5,5-heptafluoropent-1-ene allows for the prediction of its key spectroscopic features.
| Technique | Predicted Features |
| ¹H NMR | Two multiplets in the vinyl region (δ 5-6 ppm) corresponding to the CH₂=CH- group. The allylic proton (CH) will be split by both the vinyl protons and the adjacent fluorine atoms. |
| ¹⁹F NMR | A complex spectrum with multiple signals corresponding to the -CF₂-CF₂-CF₃ moiety. The CF₃ group would appear as a triplet, and the two CF₂ groups would show complex splitting patterns due to coupling with each other and the adjacent protons. |
| ¹³C NMR | Signals corresponding to the vinyl carbons, the carbon bearing two fluorine atoms, and the carbons of the perfluoroethyl group. |
| Mass Spec. | A molecular ion peak at m/z 196.07, with characteristic fragmentation patterns involving the loss of fluorine and small fluorocarbon fragments. |
Conclusion
3,3,4,4,5,5,5-Heptafluoropent-1-ene is a versatile fluorinated olefin with significant potential in various industrial applications, particularly as an environmentally friendlier alternative to existing HFCs. Its synthesis, while requiring specialized techniques in organofluorine chemistry, is based on established principles. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its successful and safe utilization in research and development.
References
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Alachem Co., Ltd. 3,3,4,4,5,5,5-Heptafluoropent-1-ene. [Link]
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NIST. 3,3,4,4,5,5,5-Heptafluoro-1-pentene. [Link]
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Chemsrc. 2,3,3,4,4,5,5-HEPTAFLUORO-1-PENTENE | CAS#:1547-26-8. [Link]
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PubChem. 3,3,4,4,5,5,5-Heptafluoropent-1-ene. [Link]
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PubChem. 2,3,3,4,4,5,5-Heptafluoro-1-pentene. [Link]
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Farnell. Material Safety Data Sheet. [Link]
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